molecular formula C11H16ClN3O4S2 B1668094 Buthiazide CAS No. 2043-38-1

Buthiazide

Cat. No.: B1668094
CAS No.: 2043-38-1
M. Wt: 353.8 g/mol
InChI Key: HGBFRHCDYZJRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Buthiazide primarily targets the renal tubules, where it reduces the reabsorption of electrolytes . This action leads to increased excretion of water and electrolytes, including sodium, potassium, chloride, and magnesium .

Mode of Action

this compound’s mode of action involves inhibiting the sodium-chloride symporter in the distal convoluted tubule . By lowering the sodium concentration in the tubule epithelial cells, thiazides indirectly increase the activity of the basolateral Na+/Ca2+ antiporter to maintain intracellular Na+ level, facilitating Ca2+ to leave the epithelial cells into the renal interstitium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renal electrolyte transport pathway. By inhibiting the reabsorption of electrolytes in the renal tubules, this compound disrupts the balance of electrolytes in the body, leading to increased urine production and decreased fluid retention .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:

Result of Action

The primary result of this compound’s action is diuresis, or increased urine production. This leads to decreased fluid retention in the body, which can help alleviate symptoms of conditions like congestive heart failure and edema .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the hypotensive effects of this compound can be increased by antihypertensive drugs, barbiturates, tricyclic antidepressants, and ethanol . Conversely, nonsteroidal anti-inflammatory drugs can decrease the diuretic effect of this compound .

Biochemical Analysis

Biochemical Properties

Buthiazide functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron . This inhibition leads to decreased sodium reabsorption, resulting in increased excretion of sodium and water, which helps reduce edema. This compound interacts with various biomolecules, including the sodium-chloride symporter and other proteins involved in ion transport and homeostasis .

Cellular Effects

This compound affects various cell types, particularly renal epithelial cells. It influences cell function by altering ion transport and cellular metabolism. The inhibition of sodium reabsorption by this compound leads to changes in cell signaling pathways, including those involving sodium and potassium ions . This can impact gene expression and cellular metabolism, ultimately affecting the overall function of renal cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the sodium-chloride symporter in the distal convoluted tubule . This binding inhibits the symporter’s activity, reducing sodium and chloride reabsorption. The inhibition of this transporter leads to increased excretion of sodium, chloride, and water, which helps alleviate edema. Additionally, this compound may influence other ion channels and transporters, contributing to its diuretic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to adaptive changes in renal cells, affecting their function and response to the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces edema without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including electrolyte imbalances and renal dysfunction . Threshold effects have been observed, where the efficacy of this compound plateaus at higher doses, indicating a limit to its diuretic action .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of this compound into its metabolites . These metabolites are then excreted through the urine. This compound’s effects on metabolic flux and metabolite levels can influence its overall efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and enters the systemic circulation . This compound is then distributed to the kidneys, where it exerts its diuretic effects. The transport of this compound involves specific transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the renal epithelial cells, particularly in the distal convoluted tubule . This compound’s activity is influenced by its localization within specific cellular compartments, where it interacts with the sodium-chloride symporter and other ion channels . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buthiazide can be synthesized through a multi-step process involving the reaction of 3-isobutyl-6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine with appropriate reagents under controlled conditions . The synthesis typically involves the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Buthiazide has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of thiazide diuretics and their chemical properties.

    Biology: Investigated for its effects on cellular processes and ion transport mechanisms.

    Medicine: Studied for its therapeutic potential in treating conditions such as hypertension and edema.

    Industry: Utilized in the development of new diuretic drugs and formulations.

Comparison with Similar Compounds

Uniqueness of Buthiazide: this compound is unique due to its specific chemical structure, which includes an isobutyl group. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it distinct from other thiazide diuretics .

Properties

IUPAC Name

6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBFRHCDYZJRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022713
Record name Buthiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-38-1
Record name Butizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buthiazide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buthiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buthiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00SSD35VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buthiazide
Reactant of Route 2
Reactant of Route 2
Buthiazide
Reactant of Route 3
Reactant of Route 3
Buthiazide
Reactant of Route 4
Buthiazide
Reactant of Route 5
Buthiazide
Reactant of Route 6
Buthiazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.